molecular formula C13H22N4O B13423330 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

Cat. No.: B13423330
M. Wt: 250.34 g/mol
InChI Key: YYAKSOXKHIEWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is a complex organic compound that belongs to the class of amines and amides. This compound is characterized by its multiple amino groups and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide

InChI

InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18)

InChI Key

YYAKSOXKHIEWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide typically involves the reaction of benzoyl chloride with a polyamine such as triethylenetetramine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Alkylation Reactions

The primary and secondary amine groups undergo selective alkylation under controlled conditions.

Alkylating Agent Conditions Product Yield Source
Methyl iodideNaH, THF, 0°C → RT, 12hN-Methylated derivative84%
1-Fluoro-2-iodoethaneK₂CO₃, CH₃CN, reflux, 8h2-((2-Fluoroethyl)amino)ethyl benzoate analog76%
Acetyl chlorideEtOH, RT, 2hAcetylated intermediate89%

Key findings:

  • Protection strategies (e.g., Boc groups) prevent over-alkylation and stabilize intermediates .

  • Base selection (e.g., NaH vs. K₂CO₃) influences regioselectivity due to varying deprotonation capacities .

Acylation and Amide Coupling

The terminal amines participate in HBTU-mediated couplings with carboxylic acids.

Example reaction :
2-(4-Ethoxyphenyl)acetic acid → Activated with HBTU → Reacts with free amine → Forms amide bond .

Conditions :

  • Solvent: DMF, RT

  • Base: DIPEA

  • Yield: 82–95% for analogous benzamide derivatives .

Coordination with Metal Ions

The compound’s amine and benzamide groups act as ligands for metal coordination, particularly with transition metals like Ni(II):

Metal Ion Binding Site Application Capacity Source
Ni(II)−NH, −NH₂, −SO₂ (composite)Wastewater remediation96.03 mg/g at 303K
Zr(IV)Amine-nitrogen, carbonyl oxygenComposite material synthesisN/A

Mechanistic notes :

  • pH-dependent binding : Protonation of amines at pH < 6 limits coordination to sulfonamide groups, while neutral pH enables inner-sphere complexes .

Condensation and Cross-Linking

In polymer chemistry, the polyamine chain facilitates epoxy resin curing via:

  • Condensation with epoxide groups, forming cross-linked networks.

  • Reactivity enhancement : Acts as a diluent to reduce viscosity while maintaining curing efficiency .

Industrial relevance :

  • Accelerated curing times (<2h at 60°C) in epoxy systems .

Rearrangement Pathways

While not directly observed for this compound, structural analogs (e.g., 2-aminoethyl benzoate) undergo spontaneous intramolecular rearrangements:

Proposed mechanism :

  • Free amine nucleophilic attack on ester carbonyl → 5-membered transition state.

  • Oxygen lone pair backside attack → Ring opening.

  • Proton migration → Stable N-(2-hydroxyethyl)benzamide .

Mitigation strategy :

  • One-pot synthesis combines alkylation reagents and bases to bypass rearrangement .

Acid/Base Reactivity

  • Protonation : All amines protonate below pH 4, forming water-soluble salts.

  • Deprotonation : pKa values ~8–10 enable selective deprotonation for functionalization .

Stability and Degradation

  • Thermal decomposition : Degrades in three stages (130–650°C), losing water, sulfonamide, and benzamide groups sequentially .

  • Hydrolytic stability : Stable in neutral aqueous solutions but hydrolyzes under strong acids/bases .

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide, also known as CAS number 229499-92-7, is a complex organic compound that has multiple aminoethyl groups attached to a benzamide structure. Its multi-functional amine groups give it reactivity, making it potentially useful in different areas like pharmaceuticals and materials science. The benzamide part of the compound helps it dissolve and interact with biological systems, which makes it interesting for drug development and polymer chemistry research.

Pharmaceuticals

This compound's structural features, which resemble those of biologically active molecules, potentially make it useful in pharmaceuticals.

Materials Science

This compound is characterized by multi-functional amine groups, which contribute to its potential applications in materials science.

Drug Development

The benzamide moiety enhances the compound's solubility and interaction with biological systems, making it a subject of interest for research into drug development.

Polymer Chemistry

The benzamide moiety enhances the compound's solubility and interaction with biological systems, making it a subject of interest for research in polymer chemistry.

Related Compounds

Several compounds share structural similarities with this compound. These related compounds have variations in their functional groups and substituents, influencing their biological activity and application potential.

Compound NameStructureUnique Features
N-(2-Aminoethyl)-N-(2-benzamidoethyl)-amineContains a benzamide groupPotentially exhibits enhanced solubility properties
N,N-Di(2-aminoethyl)-benzamideTwo aminoethyl groups attachedMay show distinct biological activity profiles
4-Amino-N-(2-aminoethyl)-benzamideSubstituted at the para positionDifferent reactivity due to para substitution

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)acetamide
  • N-(2-Hydroxyethyl)ethylenediamine
  • N-(2-Aminoethyl)ethanolamine

Uniqueness

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is unique due to its multiple amino groups and benzamide structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable molecule in various fields of research and industry.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide, identified by the CAS number 229499-92-7, is a complex organic compound featuring multiple aminoethyl groups attached to a benzamide structure. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H22N4OC_{13}H_{22}N_{4}O and a molecular weight of 250.34 g/mol. Its structure includes a benzamide moiety that enhances solubility and biological interactions. The compound is characterized by its multi-functional amine groups, which contribute to its reactivity and potential applications in pharmaceuticals and materials science .

Synthesis

The synthesis of this compound typically involves several steps, including the alkylation of ethanolamine derivatives. A common method includes a “one-pot synthesis” that allows for efficient production by combining reactants in a single reaction vessel, thereby minimizing the formation of by-products .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that resemble those of biologically active molecules. Research indicates that compounds with similar structures may exhibit:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar aminoethyl and benzamide structures may inhibit cancer cell proliferation through various mechanisms, including disruption of mitotic processes .
  • Enzyme Inhibition : The compound's ability to form hydrogen bonds and electrostatic interactions with target proteins or enzymes can potentially inhibit their activity, making it a candidate for drug development.

The mechanism of action involves interactions with specific molecular targets, where the hydroxyethylaminoethyl group facilitates binding through hydrogen bonds. The presence of functional groups can enhance binding affinity via hydrophobic interactions, which is crucial for therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms associated with this compound:

  • Anticancer Studies : Research has shown that similar compounds can induce multipolar mitotic spindles in cancer cells, leading to cell death. This suggests potential applications in cancer therapy through targeted inhibition of mitotic kinesins like HSET (KIFC1) .
  • Binding Affinity Studies : Interaction studies demonstrate significant binding affinity towards various biological targets, indicating its potential as a lead compound in drug design.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed variations in biological activity profiles based on substituent modifications. For instance:
    Compound NameStructureUnique Features
    N-(2-Aminoethyl)-N-(2-benzamidoethyl)-amineContains a benzamide groupPotentially enhanced solubility properties
    N,N-Di(2-aminoethyl)-benzamideTwo aminoethyl groups attachedDistinct biological activity profiles
    4-Amino-N-(2-aminoethyl)-benzamideSubstituted at the para positionDifferent reactivity due to para substitution

These variations highlight the importance of structural modifications in influencing biological activity.

Q & A

Q. What are the established synthetic routes for N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)benzamide and its analogs?

The compound is synthesized via multi-step protocols involving reductive amination and sequential coupling reactions. A representative method includes:

  • Step 1 : Condensation of N-Boc-2-aminoacetaldehyde with a primary amine (e.g., 4-phenylaniline) using NaBH(OAc)₃ in chloroform to form a secondary amine intermediate .
  • Step 2 : Deprotection of the Boc group with HCl/dioxane to generate a free amine .
  • Step 3 : Acylation with a benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane using DIPEA as a base .
    Yields range from 45% to 79%, depending on substituents and purification efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H NMR : Key for confirming amine proton environments (δ 7.3–8.7 ppm for aromatic protons; δ 3.0–4.4 ppm for ethylamino chain protons) .
  • ESI-MS : Used to verify molecular weight (e.g., m/z 385.3 [M+H]⁺ for a dichloro-substituted analog) and detect fragmentation patterns (e.g., loss of NH₃) .
  • HPLC : Essential for assessing purity (>95% for bioactive derivatives) .

Advanced Research Questions

Q. How do structural modifications influence anti-parasitic activity against Trypanosoma brucei?

  • Substituent Effects : Dichloro-substituted benzamides (e.g., compound 6 ) show enhanced activity (IC₅₀ < 1 µM) compared to mono-substituted analogs, likely due to improved target binding or membrane permeability .
  • Aminoethyl Chain Length : Extending the ethylamino spacer can reduce activity, suggesting steric hindrance or altered pharmacokinetics .
  • SAR Guidelines : Prioritize electron-withdrawing groups (e.g., Cl, NO₂) on the benzamide ring and rigid aromatic substituents on the amine moiety .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. cell viability assays) .
  • Compound Integrity : Verify purity via HPLC and confirm structural stability under assay conditions (e.g., pH, temperature) .
  • Standardized Protocols : Adopt uniform parasite strains and incubation times to minimize variability .

Q. What strategies address challenges in NMR analysis due to complex proton environments?

  • Deuterated Solvents : Use d₆-DMSO or CDCl₃ to simplify splitting patterns .
  • 2D Techniques : Employ COSY or HSQC to resolve overlapping ethylamino chain signals .
  • Dynamic NMR : Apply variable-temperature NMR to study conformational exchange in the flexible ethylamino backbone .

Q. How can mechanistic studies elucidate the compound’s anti-trypanosomal mode of action?

  • Mitochondrial Targeting : Assess ΔΨm collapse using JC-1 dye in parasite cultures .
  • Proteomic Profiling : Perform thermal shift assays to identify target proteins stabilized by the compound .
  • Gene Knockdown : Use RNAi libraries to pinpoint pathways disrupted by treatment (e.g., folate metabolism) .

Q. What computational methods support structure-activity relationship (SAR) optimization?

  • Docking Studies : Model interactions with T. brucei dihydrofolate reductase (DHFR) using AutoDock Vina .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns to prioritize analogs with strong binding persistence .
  • ADMET Prediction : Apply QikProp to optimize logP (target: 2–4) and reduce hERG channel liability .

Q. How can discrepancies in synthetic yields be mitigated?

  • Catalyst Screening : Test Pd/C vs. Zn/Cu for Boc deprotection efficiency .
  • Purification Optimization : Use flash chromatography (hexane/EtOAc gradients) instead of precipitation for polar intermediates .
  • Scale-Up Adjustments : Maintain stoichiometric excess of benzoyl chloride (1.5 equiv) in large-scale reactions to compensate for hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.